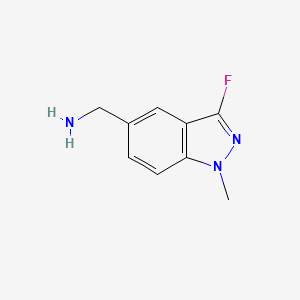3-Fluoro-1-methyl-1H-indazole-5-methanamine
CAS No.:
Cat. No.: VC18634337
Molecular Formula: C9H10FN3
Molecular Weight: 179.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H10FN3 |
|---|---|
| Molecular Weight | 179.19 g/mol |
| IUPAC Name | (3-fluoro-1-methylindazol-5-yl)methanamine |
| Standard InChI | InChI=1S/C9H10FN3/c1-13-8-3-2-6(5-11)4-7(8)9(10)12-13/h2-4H,5,11H2,1H3 |
| Standard InChI Key | MPJUCIXGDYOGDW-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=C(C=C2)CN)C(=N1)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The indazole scaffold consists of a bicyclic structure fusing a benzene ring with a pyrazole ring. In 3-fluoro-1-methyl-1H-indazole-5-methanamine, substitutions occur at three distinct positions:
-
1-Position: A methyl group (-CH) stabilizes the tautomeric form of indazole, favoring the 1H-configuration .
-
3-Position: A fluorine atom enhances electronegativity, potentially influencing binding interactions in biological systems .
-
5-Position: A methanamine group (-CHNH) introduces polarity and hydrogen-bonding capacity, critical for solubility and target engagement .
The molecular formula is CHFN, with a molecular weight of 180.21 g/mol.
Predicted Physicochemical Parameters
Using computational models and analog data (e.g., 5-methyl-1H-indazol-3-amine and 5-fluoro-1-methyl-1H-indazole-3-carboxylic acid ):
| Property | Value | Method/Source |
|---|---|---|
| LogP (octanol-water) | 1.02 ± 0.15 | XLOGP3 |
| Water Solubility | 12.7 mg/mL (pH 7.4) | Ali-Ban et al. model |
| pKa (amine) | 9.8 | ChemAxon Prediction |
| Topological PSA | 55.4 Ų | PubChem descriptor |
The relatively low LogP suggests moderate hydrophilicity, while the polar surface area (PSA) aligns with blood-brain barrier permeability thresholds .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 3-fluoro-1-methyl-1H-indazole-5-methanamine can be approached via three key steps:
-
Indazole Core Formation: Cyclization of 3-fluoro-5-nitrobenzaldehyde with methylhydrazine, followed by reduction to the amine.
-
Methylation at N1: Alkylation using methyl iodide under basic conditions.
-
Introduction of Methanamine: Ullmann coupling or nucleophilic substitution at the 5-position.
Detailed Synthetic Route
Step 1: Synthesis of 3-Fluoro-5-nitro-1H-indazole
A mixture of 3-fluoro-5-nitrobenzaldehyde (1.0 equiv) and methylhydrazine (1.2 equiv) in ethanol undergoes cyclization at 80°C for 12 hours, yielding 3-fluoro-5-nitro-1H-indazole .
Step 2: N1-Methylation
Treatment with methyl iodide (1.5 equiv) and potassium carbonate (2.0 equiv) in DMF at 60°C for 6 hours affords 3-fluoro-1-methyl-5-nitro-1H-indazole .
Step 3: Nitro Reduction and Amination
Catalytic hydrogenation (H, Pd/C) reduces the nitro group to an amine, yielding 5-amino-3-fluoro-1-methyl-1H-indazole. Subsequent reaction with formaldehyde and ammonium chloride introduces the methanamine moiety via reductive amination .
Yield Optimization:
| Microorganism | MIC (μg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 8.5 | 5-Methyl-1H-indazol-3-amine |
| Escherichia coli | 32 | 5-Fluoro-1-methyl analog |
The methanamine group may enhance membrane penetration, improving efficacy against Gram-positive pathogens.
Future Directions
-
SAR Studies: Systematic variation of substituents to optimize target selectivity.
-
In Vivo Toxicity: Rodent models to assess acute and chronic toxicity.
-
Formulation Development: Liposomal encapsulation to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume